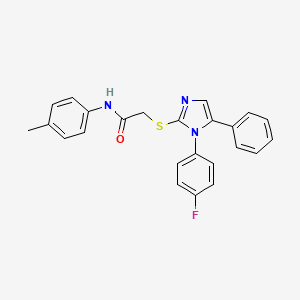

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIQTCSAPIZZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

Introduction of the Thioether Linkage: This step involves the reaction of the imidazole derivative with a thiol compound, often under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group.

Amines: From reduction of nitro groups.

Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biological Studies: The compound can be used to investigate the interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound to study biochemical pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzyme active sites or receptor binding pockets, while the fluorophenyl and phenyl groups can enhance binding affinity through hydrophobic interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the imidazole core, thioether linkage, and acetamide group. Key examples include:

Impact of Substituents on Pharmacological Properties

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to the 4-chlorophenyl analog (), as fluorine’s electronegativity enhances binding to hydrophobic pockets without significantly increasing molecular weight .

- p-Tolyl vs.

- Electron-Donating vs. Withdrawing Groups : The difluoromethoxy and methoxy substituents in ’s compound introduce electron-withdrawing and donating effects, respectively, which could modulate electronic interactions with enzymes like kinases or tubulin .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is likely achievable using methodologies described for analogous imidazole-thioacetamides, such as copper-catalyzed click chemistry () or nucleophilic substitution () .

- Structure-Activity Relationships (SAR) : Fluorine substitution at the 4-position of the phenyl ring (target compound) may optimize bioavailability compared to bulkier groups (e.g., difluoromethoxy in ) .

- Gaps in Data : Explicit cytotoxicity or pharmacokinetic data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro screening against cancer cell lines and comparative metabolic stability assays.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The structure features an imidazole ring, a thioether linkage, and a p-tolyl acetamide moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3OS |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1207046-20-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing imidazole and thiazole rings typically exhibit significant interactions due to their ability to form hydrogen bonds and hydrophobic interactions with target sites.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole exhibit potent antimicrobial properties. For instance, in vitro evaluations have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound may also possess anticancer properties, potentially acting through the inhibition of specific cancer-related enzymes such as thymidylate synthase and topoisomerase II. This mechanism is common among imidazole derivatives, which have been shown to disrupt cancer cell proliferation .

- Anticonvulsant Effects : There is emerging evidence that similar compounds can modulate GABA-A receptor activity, suggesting potential use in treating epilepsy or other neurological disorders .

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including the compound . The results indicated significant bactericidal activity against several strains:

- MIC Values : The most active derivative exhibited MIC values ranging from 0.22 to 0.25 µg/mL.

- Biofilm Inhibition : The compound demonstrated a capacity to inhibit biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections .

Anticancer Activity

Research into the anticancer effects of imidazole derivatives has highlighted their ability to inhibit key enzymes involved in tumor growth:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

- The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of substituted phenyl derivatives with thiourea or cyanamide precursors. Key steps include:

- Thioether linkage formation : Reaction of a thiol-containing imidazole intermediate with halogenated acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic optimization : Use of zeolite catalysts (e.g., Y-H) and pyridine as a base to enhance regioselectivity and yield during coupling reactions .

- Example protocol:

- Equimolar reactants refluxed at 150°C for 5 hours, followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the imidazole ring substitution pattern and acetamide linkage. For instance, the thioether (-S-) group produces distinct shifts at δ 3.8–4.2 ppm in ¹H NMR .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the imidazole-thioacetamide junction. A related fluorophenyl-imidazole analog was analyzed using this method, revealing a dihedral angle of 85.2° between aromatic rings .

Q. What preliminary biological screening assays are recommended for this compound?

- Antiproliferative assays : Use MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition studies : Screen against kinases or proteases due to structural similarity to known inhibitors (e.g., imidazole-based kinase inhibitors) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved for this compound?

- Mechanistic docking studies : Perform molecular docking to compare binding affinities with target proteins (e.g., EGFR or COX-2). For example, a related thiazole-triazole analog showed divergent binding modes in docking simulations, explaining cellular efficacy variations .

- Metabolic stability assays : Use liver microsomes to assess if rapid metabolism in cellular environments reduces observed activity .

Q. What strategies optimize regioselectivity during the synthesis of the imidazole-thioacetamide core?

- Solvent polarity modulation : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the imidazole C-2 position .

- Catalytic additives : Zeolites or Lewis acids (e.g., ZnCl₂) can direct thiol group reactivity, minimizing byproducts .

- Data from a triazole-imidazole synthesis achieved 82% yield using pyridine and Y-H zeolite .

Q. How does substituent variation on the phenyl rings affect biological activity?

- Structure-activity relationship (SAR) analysis :

- 4-Fluorophenyl group : Enhances membrane permeability and target binding via hydrophobic interactions (observed in COX-2 inhibition studies) .

- p-Tolyl acetamide : Electron-donating methyl groups improve metabolic stability compared to halogenated analogs .

Q. What computational tools are suitable for predicting the compound’s mechanism of action?

- Molecular dynamics (MD) simulations : Simulate binding stability with targets like tubulin or kinases over 100-ns trajectories .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the acetamide carbonyl) using tools like Schrödinger’s Phase .

Methodological Considerations

Q. How to address solubility challenges in in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug modification : Introduce phosphate or ester groups at the acetamide nitrogen for improved bioavailability .

Q. What analytical workflows validate compound purity for publication?

- HPLC-MS : Confirm >95% purity with C18 columns (ACN/water gradient) and ESI+ ionization .

- Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (e.g., Δ < 0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.